![molecular formula C23H28N4O2S B2618071 N-{3-[(4-ethylpiperazin-1-yl)(pyridin-3-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide CAS No. 618404-83-4](/img/structure/B2618071.png)
N-{3-[(4-ethylpiperazin-1-yl)(pyridin-3-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[(4-ethylpiperazin-1-yl)(pyridin-3-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of piperazine, pyridine, thiophene, and furan moieties, which contribute to its diverse chemical behavior and potential utility in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(4-ethylpiperazin-1-yl)(pyridin-3-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Piperazine Derivative: Starting with 2-chloro-5-chloromethylpyridine, it is reacted with N-ethylpiperazine in the presence of a base like potassium carbonate to yield the piperazine derivative.
Coupling with Thiophene and Furan Moieties: The piperazine derivative is then coupled with 4,5-dimethylthiophene-2-carboxylic acid and furan-2-carboxylic acid using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(4-ethylpiperazin-1-yl)(pyridin-3-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene and furan rings can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The pyridine ring can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: The piperazine and pyridine moieties can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: Hydrogen gas with Pd/C catalyst under pressure.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.
Reduction: Formation of piperidine derivatives from the pyridine ring.
Substitution: Formation of N-alkyl or N-acyl derivatives of the piperazine moiety.
Scientific Research Applications
N-{3-[(4-ethylpiperazin-1-yl)(pyridin-3-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interaction with enzymes and receptors, contributing to the development of new drugs.
Mechanism of Action
The mechanism of action of N-{3-[(4-ethylpiperazin-1-yl)(pyridin-3-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to modulation of their activity . This interaction can result in various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine: Shares the piperazine and pyridine moieties but lacks the thiophene and furan rings.
N-(5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-yl)-5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)pyrimidin-2-amine: Contains similar piperazine and pyridine structures but has additional fluorine and benzimidazole groups.
Uniqueness
N-{3-[(4-ethylpiperazin-1-yl)(pyridin-3-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide is unique due to its combination of piperazine, pyridine, thiophene, and furan moieties, which confer distinct chemical and biological properties. This unique structure allows it to interact with a broader range of molecular targets and exhibit diverse biological activities .
Properties
IUPAC Name |
N-[3-[(4-ethylpiperazin-1-yl)-pyridin-3-ylmethyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2S/c1-4-26-10-12-27(13-11-26)21(18-7-5-9-24-15-18)20-16(2)17(3)30-23(20)25-22(28)19-8-6-14-29-19/h5-9,14-15,21H,4,10-13H2,1-3H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQQYPACXCGWKJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(C2=CN=CC=C2)C3=C(SC(=C3C)C)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.